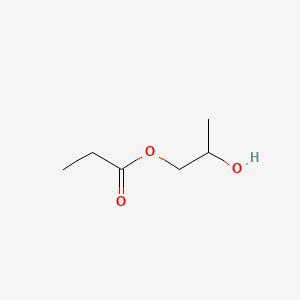

2-Hydroxypropyl propionate

Description

BenchChem offers high-quality 2-Hydroxypropyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(8)9-4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMWEWAFFUFOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948390 | |

| Record name | 2-Hydroxypropyl propanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54541-19-4, 25496-75-7 | |

| Record name | 1,2-Propanediol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54541-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,2-diol, monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl propanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, monopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives on Propionate Esters in Chemical Research

The study of propionate (B1217596) esters is intrinsically linked to their parent carboxylic acid, propionic acid. Propionic acid is a naturally occurring compound, and its salts, known as propanoates or propionates, have a long history of use as preservatives in food and animal feed due to their antimicrobial properties. wikipedia.orgnih.gov In the realm of chemical research, the focus expanded from the acid to its esters, which were recognized for their distinct, often fruit-like odors, leading to their use as artificial flavorings and solvents. wikipedia.orgresearchgate.net

Beyond these applications, the primary role of propionate esters in the advancement of chemical research has been as valuable intermediates in organic synthesis. wikipedia.org Their reactivity allows for the construction of more complex molecular frameworks. A significant area of research has been their use in polymerization. For instance, vinyl propionate serves as a monomer in the production of polymers, and cellulose-acetate-propionate is a notable thermoplastic. wikipedia.org Furthermore, propionate esters of complex alcohols, such as testosterone (B1683101) propionate, have been a subject of study in pharmaceutical and medicinal chemistry for decades, contributing to the understanding of ester prodrugs and their physicochemical properties. nih.govnih.gov This historical trajectory showcases the evolution of propionate esters from simple flavor components to crucial building blocks in materials science and pharmaceutical development.

Structural Isomerism and Stereochemical Considerations in Hydroxypropyl Esters

The molecular structure of hydroxypropyl esters allows for various forms of isomerism, which are critical considerations in their synthesis and application. Structural isomerism involves compounds with the same molecular formula but different atomic connectivity. wikipedia.orgdocbrown.infolibretexts.org For 2-hydroxypropyl propionate (B1217596), with the molecular formula C₆H₁₂O₃, several structural isomers exist.

Positional Isomerism : This occurs when a functional group is located on a different part of the carbon skeleton. The primary positional isomer of 2-hydroxypropyl propionate is 1-hydroxypropyl propionate, where the hydroxyl group is on the terminal carbon of the propyl chain instead of the second carbon.

Functional Group Isomerism : These isomers have the same molecular formula but different functional groups. wikipedia.orglibretexts.org C₆H₁₂O₃ can exist in numerous forms besides a hydroxy ester, such as alkoxy-carboxylic acids or molecules with different ester and ether linkages.

Chain Isomerism : This involves differences in the branching of the carbon skeleton. Isomers could be derived from a branched acid (isobutyric acid) and a hydroxyethyl (B10761427) group, for example. libretexts.org

| Isomer Type | Isomer Name | Structural Difference from 2-Hydroxypropyl propionate |

|---|---|---|

| Positional | 1-Hydroxypropyl propionate | Hydroxyl group at C1 position of the propyl group |

| Functional | Ethyl 3-hydroxybutanoate | Hydroxy group on the butanoate moiety |

| Functional | 3-Methoxy-2-methylpropanoic acid | Carboxylic acid and ether functional groups |

Beyond structural isomerism, stereochemistry plays a crucial role. The "2-hydroxypropyl" moiety in 2-hydroxypropyl propionate contains a chiral center at the second carbon atom—the one bonded to the hydroxyl group. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-2-hydroxypropyl propionate and (S)-2-hydroxypropyl propionate. While bulk synthesis typically yields a racemic mixture (an equal mix of both enantiomers), the stereochemical configuration can be paramount in applications involving biological systems or the synthesis of stereoregular polymers, where molecular recognition is highly specific.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.govspectrabase.com |

| IUPAC Name | 2-hydroxypropyl propanoate | nih.gov |

| CAS Number | 54541-19-4 | nih.gov |

Overview of Academic Research Trajectories for Hydroxypropyl Functionalized Compounds

The strategic introduction of hydroxypropyl groups onto different chemical scaffolds is a well-established trajectory in academic research to modulate physicochemical properties. A prominent field where this strategy is extensively applied is in the study of cyclodextrins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely researched derivative where the hydroxypropyl groups are appended to the parent cyclodextrin (B1172386) molecule. nih.govchemrxiv.orgresearchgate.net This functionalization significantly enhances the aqueous solubility of the otherwise sparingly soluble β-cyclodextrin and modifies the size and hydrophobicity of its internal cavity. mdpi.com Consequently, HP-β-CD has been heavily investigated for its ability to form host-guest inclusion complexes, a property leveraged in the pharmaceutical industry to improve the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govmdpi.com

The research trajectory extends to materials science, where hydroxypropyl functionalization is used to create novel hybrid materials. For example, studies have explored the synthesis of (2-hydroxypropyl)-β-cyclodextrin-hydroxyapatite hybrid compounds. researchgate.net In this context, the hydroxypropyl groups facilitate the integration of the polymer with the inorganic hydroxyapatite (B223615) nanoparticles, aiming to create materials with combined properties, such as enhanced adsorption capabilities for environmental applications. researchgate.net Another area of research involves the use of 2-hydroxypropyl acrylate (B77674) as a monomer to synthesize polymers with pendant hydroxypropyl groups, which can then be used for further chemical modifications or to influence the final properties of the material, such as its thermal characteristics and hydrophilicity. tandfonline.com This consistent line of research demonstrates a clear academic interest in using the hydroxypropyl functional group as a tool to engineer molecules and materials with enhanced or novel functionalities.

Role of 2 Hydroxypropyl Propionate in the Advancement of Synthetic Chemistry and Materials Science

Direct Esterification and Transesterification Approaches

The formation of 2-hydroxypropyl propionate can be achieved through classical esterification or transesterification reactions. These methods involve the reaction of a carboxylic acid or an existing ester with an alcohol. The synthesis of 2-hydroxypropyl propionate typically involves the reaction of propylene (B89431) glycol (1,2-propanediol) with propionic acid. ontosight.ai

The efficiency and selectivity of esterification and transesterification reactions are highly dependent on the catalytic system employed. A variety of catalysts, including homogeneous and heterogeneous systems, have been utilized for the synthesis of esters.

Homogeneous Acid Catalysts : Traditional methods for ester synthesis often employ strong mineral acids like concentrated sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). chemicalbook.com Boron trifluoride (BF₃) is also used as a catalyst for these reactions. chemicalbook.com While effective, these catalysts can be corrosive and difficult to separate from the final product.

Heterogeneous Solid Acid Catalysts : To overcome the challenges of homogeneous catalysts, solid acid catalysts are employed. Zeolites, for instance, have been proven to effectively catalyze esterification reactions, offering advantages in terms of reusability and reduced environmental impact. acs.org Ion-exchange resins, such as the sulfonated resin Indion 180, are also used in packed bed reactors for continuous ester synthesis. srce.hr

Enzymatic Catalysts : Biocatalysts, particularly lipases, offer a green alternative for ester synthesis. Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme used for transesterification reactions, valued for its high selectivity and ability to function under mild conditions. nih.govpsu.edu This enzymatic approach can render the reaction irreversible when a vinyl ester is used as an acyl donor, as the resulting vinyl alcohol tautomerizes to acetaldehyde. psu.edu

Ionic Liquid (IL) Catalysts : Ionic liquids, both as reaction media and as catalysts, have gained attention. Supported Ionic Liquid Phase (SILP) catalysts, where an ionic liquid layer is deposited on a solid support like silica, have been developed for continuous flow synthesis. mdpi.com For example, systems based on 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) have shown high activity and stability in ester production. mdpi.com

Table 1: Overview of Catalytic Systems for Ester Synthesis

| Catalyst Type | Specific Examples | Key Features | Source(s) |

|---|---|---|---|

| Homogeneous Acid | Concentrated H₂SO₄, BF₃ | High activity, corrosive, difficult to separate. | chemicalbook.com |

| Heterogeneous Solid Acid | Zeolites, Ion-Exchange Resins (e.g., Indion 180) | Reusable, reduced corrosion, suitable for continuous processes. | acs.orgsrce.hr |

| Enzymatic | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, "green" alternative. | nih.govpsu.edu |

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. For ester synthesis, which is often an equilibrium-limited reaction, reactive distillation is a prominent intensification strategy. srce.hrntnu.no

Reactive distillation (RD) integrates chemical reaction and product separation into a single unit. srce.hrntnu.no This approach offers several advantages over conventional reactor-then-separation processes, including increased conversion by continuously removing products (like water in esterification), improved selectivity, better temperature management, and the ability to overcome azeotropic limitations. srce.hr The simulation and design of RD columns, often using software like Aspen PlusTM, are crucial for optimizing operating conditions such as reflux ratio, feed locations, and temperature profiles to achieve high product purity and yield. srce.hrntnu.no

Further intensification can be achieved by combining RD with other technologies. For example, the use of microwave irradiation in conjunction with reactive distillation has been explored to enhance reaction rates and improve the efficiency of molecular separation. acs.org These intensified processes provide significant opportunities to improve operational performance and achieve higher conversions using renewable raw materials. ntnu.no For instance, in biodiesel production, combining esterification and transesterification into a single reactive distillation unit can lead to higher yields and consume significantly less energy compared to conventional setups. nih.gov

Polymerization Reactions Involving 2-Hydroxypropyl Acrylate (HPA) as a Monomer

While 2-hydroxypropyl propionate is a simple ester, its structural isomer, 2-hydroxypropyl acrylate (HPA), serves as a key monomer in polymerization reactions. Specifically, through hydrogen-transfer polymerization (HTP), the polymerization of HPA leads to the formation of polymers with repeating units of 2-hydroxypropyl propionate, effectively creating poly(2-hydroxypropyl propionate) [P(HPP)]. epstem.netresearchgate.net

Hydrogen-transfer polymerization is a powerful technique that allows for the synthesis of polymers with functional groups, like esters and ethers, directly in the polymer backbone. epstem.nettandfonline.com This method is particularly useful for creating novel ABA-type amphiphilic block copolymers, where 'A' represents a hydrophobic block and 'B' represents a hydrophilic block. epstem.netresearchgate.netepstem.net In this context, HTP of HPA is used to form the hydrophobic poly(2-hydroxypropyl propionate) [P(HPP)] blocks. epstem.net

The synthesis of ABA-type block copolymers via HTP requires a difunctional macroinitiator that forms the central 'B' block. A commonly used macroinitiator is poly(ethylene glycol) (PEG), a hydrophilic polymer. epstem.netresearchgate.nettandfonline.com

To become an active initiator for HTP, the terminal hydroxyl groups of PEG must be converted into a more nucleophilic form. This is achieved by reacting PEG with a strong base, such as sodium hydride (NaH), to synthesize a PEG-dialkoxide salt. epstem.netresearchgate.netepstem.net The synthesis procedure involves placing a specific amount of PEG (e.g., PEG with a molar mass of 1450 Da) and a molar equivalent of NaH in a reaction vessel under an inert argon atmosphere. epstem.net The mixture is then stirred at a temperature slightly above the melting point of PEG, approximately 45°C, until the evolution of hydrogen gas ceases. epstem.net The resulting product, a dark brown waxy paste, is the PEG-dialkoxide macroinitiator, which is used directly for the polymerization step. epstem.net This macroinitiator initiates the polymerization of HPA from both ends, leading to the formation of a P(HPP)-PEG-P(HPP) triblock copolymer. epstem.netresearchgate.net

The synthesis of the ABA-type triblock copolymer, poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)], is carried out by adding the HPA monomer to the prepared sodium PEG-dialkoxide macroinitiator. epstem.net The reaction is typically performed under an inert nitrogen atmosphere and stirred until the mixture becomes highly viscous or solidifies. epstem.net

After the reaction, the product is purified to remove unreacted starting materials. This is commonly done by pouring cold tetrahydrofuran (B95107) (THF) into the reaction mixture to precipitate the copolymer while dissolving unreacted PEG and HPA monomer. epstem.netresearchgate.net The final product is then filtered and dried under a vacuum. epstem.net Studies have shown that this method can produce novel ABA-type block copolymers with relatively high yields. researchgate.netepstem.net

Table 2: Synthesis Conditions for ABA-Type Triblock Copolymers via HTP

| Copolymer | Initiator (g) | Monomer (mL) | Yield (% wt.) | Average Molar Mass (Da) | Source(s) |

|---|

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. sigmaaldrich.cnwikipedia.org The process utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.org RAFT is highly versatile, compatible with a wide array of monomers, solvents, and functional groups, making it suitable for creating complex polymer architectures like block and graft copolymers. sigmaaldrich.cnwikipedia.orgrsc.org The living character of RAFT polymerization is due to the retention of the thiocarbonylthio groups in the polymer product, which allows for chain extension. sigmaaldrich.cn

RAFT polymerization is an effective technique for synthesizing block copolymers with well-defined structures. rsc.orgopenrepository.com The process typically involves the polymerization of a first monomer to create a homopolymer that functions as a macro-RAFT agent. openrepository.com This macro-RAFT agent is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. openrepository.com For successful block copolymer synthesis, the chosen RAFT agent's Z-group must be capable of controlling the polymerization of all monomers involved. openrepository.com

This sequential monomer addition strategy is crucial, and the order in which monomers are polymerized can significantly impact the final structure. openrepository.com While direct RAFT polymerization of HPA to form homopolymers is a standard application of the technique, the creation of block copolymers containing poly(2-hydroxypropyl propionate) has also been achieved through other methods like HTP, yielding ABA-type structures such as poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate). epstem.netresearchgate.net

The "grafting through" method in conjunction with RAFT polymerization is a successful strategy for producing novel graft copolymers. tandfonline.comscispace.com This approach involves the copolymerization of a monomer with a macromonomer that has a polymerizable end-group. tandfonline.com In this context, 2-hydroxypropyl acrylate (HPA) serves as the monomer for the main backbone, while pre-synthesized macromonomers are incorporated as side chains. tandfonline.comscispace.com

Researchers have synthesized a series of graft copolymers with a poly(2-hydroxypropyl acrylate) backbone and side chains of poly(3-hydroxypropionate) [poly(2HPA-g-3HP)], poly(α-methyl-β-alanine) [poly(2HPA-g-mBA)], or poly(ethylene glycol) [poly(2HPA-g-EG)]. tandfonline.com The synthesis was achieved with varying degrees of grafting, typically 5, 10, and 20% by mass, by adjusting the feed ratio of the macromonomer. tandfonline.comscispace.com

The table below summarizes the components used in the synthesis of a poly(2HPA-g-3HP) graft copolymer. tandfonline.com

| Component | Role | Reference |

| 2-Hydroxypropyl acrylate (HPA) | Monomer (for backbone) | tandfonline.com |

| Poly(3-hydroxypropionate) | Macromonomer (for grafts) | tandfonline.com |

| RAFT Agent | Chain Transfer Agent | tandfonline.com |

| AIBN | Initiator | tandfonline.com |

| Formic Acid | Additive | tandfonline.com |

Radical Copolymerization Kinetics and Mechanism

The kinetics of radical copolymerization involving hydroxy-functional monomers, such as 2-hydroxypropyl acrylate, are significantly influenced by the reaction conditions, particularly the choice of solvent. mdpi.com Studies on analogous monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) reveal that hydrogen bonding between the monomer's hydroxyl group, the solvent, and other monomers can alter monomer reactivity. mdpi.com

Functionalization and Derivatization Strategies

Post-polymerization modification of polymers containing 2-hydroxypropyl propionate units allows for the introduction of new functional groups, expanding their potential applications.

Selective Oxidation of Secondary Hydroxyl Groups

The secondary hydroxyl group on the 2-hydroxypropyl side chain is a prime target for selective chemical modification. researchgate.net A key strategy is the selective oxidation of this alcohol to a ketone group. researchgate.netgoogle.com This transformation can be achieved with high chemo- and regioselectivity using specific oxidizing agents. researchgate.net

One effective method involves the use of sodium hypochlorite (B82951) to oxidize the terminal secondary alcohols of oligo(2-hydroxypropyl) substituents on a polymer backbone. researchgate.net Another approach is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation, which can also convert these secondary hydroxyl groups to carbonyls under mild conditions. researchgate.net These introduced ketone moieties are versatile chemical handles that can be used for further derivatization, such as reacting with primary amines to form Schiff base imines, thereby creating proactive and functional materials. researchgate.netgoogle.com This selective oxidation has been demonstrated on polysaccharides with hydroxypropyl substituents, such as hydroxypropyl cellulose (B213188) (HPC), to introduce reactive ketone groups. researchgate.net

Chemo- and Regioselectivity Studies

The synthesis of 2-hydroxypropyl propionate and its derivatives often involves reactions where chemo- and regioselectivity are critical for obtaining the desired product. rsc.orgnih.gov The presence of both a hydroxyl group and an ester functionality in 2-hydroxypropyl propionate provides multiple reactive sites. ontosight.ai Consequently, controlling which site reacts is a key challenge in its chemical transformations.

Research into the selective reactions of similar bifunctional molecules highlights the importance of reaction conditions. For instance, in the reactions of benzynes with pyridine (B92270) N-oxides, modifying the reaction conditions can alter the regioselectivity to favor the synthesis of 2-substituted pyridines over 3-substituted ones. rsc.org Similarly, studies on the interaction of epoxy compounds with triphenylphosphonium triflate demonstrate high chemoselectivity, leading to the formation of (2-hydroxypropyl)triphenylphosphonium triflates with substitution at the 3-position. mdpi.com

The choice of catalyst and reagents plays a pivotal role in directing the reaction to the desired functional group. For example, in the context of polysaccharides with hydroxypropyl side chains, selective oxidation of the terminal secondary alcohols can be achieved, demonstrating high chemo- and regioselectivity. researchgate.net This principle of selective transformation is directly applicable to the functionalization of 2-hydroxypropyl propionate.

Furthermore, the inherent reactivity of the hydroxyl and ester groups can be modulated. The hydroxyl group can undergo reactions such as oxidation or esterification, while the ester group can be hydrolyzed. The selective execution of these reactions is fundamental to the controlled synthesis of more complex molecules derived from 2-hydroxypropyl propionate.

Introduction of Ketone Functionalities

The introduction of a ketone functionality into the 2-hydroxypropyl propionate structure primarily involves the oxidation of its secondary hydroxyl group. This transformation converts the 2-hydroxypropyl group into a 2-oxopropyl (acetonyl) group.

Various oxidizing agents and methods can be employed for the oxidation of secondary alcohols to ketones. organic-chemistry.org Research on the oxidation of polysaccharides with 2-hydroxypropyl side chains, such as 2-hydroxypropyl cellulose (HPC), provides relevant insights. researchgate.net In these studies, reagents like sodium hypochlorite have been used to selectively oxidize the terminal secondary alcohols of the hydroxypropyl substituents to ketone groups. researchgate.net This selective oxidation highlights the feasibility of targeting the secondary alcohol in the presence of other functional groups.

The resulting ketone functionality is a versatile chemical handle for further modifications. ebsco.com Ketones can undergo a variety of reactions, including nucleophilic addition, which allows for the attachment of different molecules. ebsco.com For instance, the ketone group can react with primary amines to form Schiff base imines, a reaction that has been demonstrated on oxidized 2-hydroxypropyl polysaccharides. researchgate.net This type of reaction opens up possibilities for creating novel derivatives of 2-hydroxypropyl propionate with diverse applications.

The table below summarizes a general approach for introducing a ketone functionality into a 2-hydroxypropyl group, based on analogous reactions with polysaccharides.

| Reactant | Reagent | Product | Key Transformation |

| 2-Hydroxypropyl derivative | Sodium Hypochlorite | 2-Oxopropyl derivative | Oxidation of secondary alcohol to ketone |

Incorporation into Complex Molecular Architectures (e.g., Polymeric Systems)

2-Hydroxypropyl propionate, and more commonly its precursor 2-hydroxypropyl acrylate (HPA), serves as a valuable monomer for the synthesis of complex polymeric architectures. epstem.netresearchgate.nettandfonline.com The presence of both a hydroxyl group and a polymerizable acrylate or propionate functionality allows for its incorporation into various polymer backbones and side chains.

One notable example is the synthesis of ABA-type amphiphilic block copolymers. epstem.netresearchgate.netepstem.net In this approach, poly(ethylene glycol) (PEG) with dialkoxide end-groups acts as a macroinitiator for the hydrogen-transfer polymerization (HTP) of HPA. epstem.netresearchgate.net This results in the formation of poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)] copolymers. epstem.net The synthesis conditions for these copolymers are detailed in the table below.

| Copolymer | Monomer (mol) | Initiator (mol) | Yield (%) |

|---|---|---|---|

| P(HPP-EG-HPP) | 0.01 HPA | 0.0001 PEG-dialkoxide | 85 |

Furthermore, 2-hydroxypropyl acrylate can be used to create graft copolymers using the "grafting through" method and reversible addition-fragmentation chain transfer (RAFT) polymerization. tandfonline.com In this strategy, a poly(2-hydroxypropyl acrylate) backbone is synthesized, and various macromonomers are incorporated as side chains. tandfonline.com For instance, graft copolymers of poly(2-hydroxypropyl acrylate) with poly(ethylene glycol) [poly(2HPA-g-EG)], poly(alpha-methyl beta-alanine) [poly(2HPA-g-mBA)], and poly(3-hydroxypropionate) [poly(2HPA-g-3HP)] have been synthesized with varying grafting degrees. tandfonline.com

The incorporation of 2-hydroxypropyl propionate units into polymers imparts specific properties to the resulting materials. The hydroxyl groups can serve as sites for further functionalization or can influence the polymer's solubility and thermal properties. For example, the glass transition temperature (Tg) of poly(2-hydroxypropyl acrylate) homopolymer is around 16.57 °C, and this value changes upon the introduction of different graft segments. tandfonline.com

Enzymatic Approaches in Synthesis

Enzymatic methods, particularly those employing lipases, offer a green and selective alternative for the synthesis of esters like 2-hydroxypropyl propionate. nih.govresearchgate.netresearchgate.net Lipases are known for their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity under mild conditions. researchgate.net

The synthesis of various propionate esters has been successfully demonstrated using lipase catalysis. nih.gov For instance, immobilized Pseudomonas cepacia lipase has been used for the synthesis of cinnamyl propionate, and this protocol has been extended to other industrially important propionate esters. nih.gov The use of ultrasound has been shown to enhance the catalytic activity of the immobilized lipase in these reactions. nih.gov

In a typical lipase-catalyzed synthesis of an ester, an alcohol is reacted with an acid or another ester (transesterification). For 2-hydroxypropyl propionate, this would involve the reaction of 1,2-propanediol with propionic acid or a propionate ester. The choice of lipase is crucial, as different lipases can exhibit different selectivities and efficiencies. For example, in the synthesis of a chiral intermediate for ezetimibe, Candida rugosa lipase was found to be the most effective among various lipases tested for both transesterification and hydrolysis reactions. researchgate.net

The reaction conditions, such as the solvent, temperature, and substrate molar ratio, are optimized to achieve high conversion and selectivity. mdpi.com The table below outlines typical parameters that are optimized in a lipase-catalyzed esterification.

| Parameter | Typical Range/Options | Rationale |

|---|---|---|

| Lipase Source | Candida antarctica, Pseudomonas cepacia, Candida rugosa | Enzyme activity and selectivity |

| Acyl Donor | Propionic acid, Vinyl propionate, Ethyl propionate | Reactivity and by-product removal |

| Solvent | Toluene, Hexane, tert-Butanol, Acetone | Solubility of substrates and enzyme stability |

| Temperature | 30-60 °C | Balance between reaction rate and enzyme stability |

| Molar Ratio (Alcohol:Acyl Donor) | 1:1 to 1:5 | Shifting reaction equilibrium towards product formation |

Enzymatic synthesis provides a powerful tool for producing 2-hydroxypropyl propionate and its derivatives with high purity and under environmentally benign conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Hydroxypropyl propionate and its related polymers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide baseline structural information for 2-Hydroxypropyl propionate.

In the ¹H NMR spectrum of a related compound, 2-hydroxyethyl propionate, distinct signals corresponding to the ethyl and propionyl groups are observed. For instance, hyperpolarized signals appear around δ = 1.1 ppm and δ = 2.5 ppm. researchgate.net For polyesters containing propylene glycol (PG) units, the methyl group of the PG end group typically shows a signal at approximately δ 1.2. uoc.gr Experimental ¹H NMR data for propylene glycol in water shows signals for the methyl group around δ 1.14 and for the CH and CH₂ groups between δ 3.4 and δ 3.9. hmdb.ca

Table 1: Predicted and Experimental NMR Data for 2-Hydroxypropyl propionate and Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| 2-hydroxyethyl propionate | ¹H | ~1.1 | - | Hyperpolarized signal researchgate.net |

| 2-hydroxyethyl propionate | ¹H | ~2.5 | - | Hyperpolarized signal researchgate.net |

| Propylene glycol in polyester | ¹H | ~1.2 | - | Methyl of end group uoc.gr |

| Propylene glycol in D₂O | ¹H | 1.14 | d | CH₃ hmdb.ca |

| Propylene glycol in D₂O | ¹H | 3.42 | m | CH₂ hmdb.ca |

| Propylene glycol in D₂O | ¹H | 3.87 | m | CH hmdb.ca |

| Ethyl propionate | ¹³C | 9.2 | - | CH₃ (ethyl) hmdb.ca |

| Ethyl propionate | ¹³C | 27.7 | - | CH₂ (propionyl) hmdb.ca |

| Ethyl propionate | ¹³C | 60.5 | - | O-CH₂ hmdb.ca |

| Ethyl propionate | ¹³C | 174.6 | - | C=O hmdb.ca |

This table includes data from related compounds for comparative purposes due to the lack of a complete experimental dataset for 2-Hydroxypropyl propionate in the provided search results.

Two-Dimensional (2D) NMR Techniques (e.g., ROESY)

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide deeper insights into the molecular structure by revealing correlations between nuclei. ROESY is particularly useful for determining the spatial proximity of protons, even if they are not directly connected through chemical bonds.

In the context of complex systems, such as polymers or inclusion complexes, ROESY can elucidate intermolecular and intramolecular interactions. For example, 2D ROESY-NMR has been used to confirm the formation of a ternary complex between clozapine, sulfobutyl ether-β-cyclodextrin, and propylene glycol alginate by observing the interactions between the different components. nih.gov Similarly, the analysis of O-(2-hydroxypropyl) cellulose using a related 2D NMR technique (NOESY) revealed that higher molecular weight polymers are more twisted and show intensive interactions between the -CH₃, -CH₂-, and -C-H protons, indicating their close proximity in space. engineegroup.us These studies highlight the capability of 2D NMR to map out the three-dimensional structure and interactions within complex molecular assemblies. While a specific ROESY spectrum for 2-Hydroxypropyl propionate was not found, the technique is applicable to determine the conformation and interactions of this molecule, especially in a polymeric or complexed state.

Solid-State NMR for Polymer Systems

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of polymeric materials in their solid state, including polyesters containing propylene glycol units. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular arrangement and mobility in the solid phase.

For instance, ¹³C solid-state NMR has been employed to study the network structure of cured unsaturated polyesters. helsinki.fi By using techniques like cross-polarization (CP) and magic-angle spinning (MAS), it is possible to differentiate between rigid and mobile segments within the polymer. kpi.ua In styrene-crosslinked polyesters derived from maleic anhydride, propoxylated bisphenol A, and 1,2-propylene glycol, ¹³C CP/MAS NMR spectra can verify the structure of the polyesters. kpi.ua Furthermore, ssNMR can be used to study phase segregation in comb-like copolymers, which is crucial for their application as solid polymer electrolytes. mdpi.com These studies demonstrate the power of ssNMR in elucidating the microstructure and molecular dynamics of polymer systems related to 2-Hydroxypropyl propionate.

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of molecules and for characterizing complex mixtures like polymers.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like synthetic polymers. wpmucdn.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.com

This technique has been successfully applied to characterize ABA-type amphiphilic copolymers containing 2-hydroxypropyl propionate (HPP) repeating units. In one study, MALDI-TOF (Time-of-Flight) MS was used to analyze a poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)] copolymer. The mass spectrum showed that the difference between consecutive signals was approximately m/z 130, which corresponds to the mass of the HPP (C₆H₁₀O₃) repeating unit. epstem.netresearchgate.net This confirmed the successful synthesis and provided information on the molar mass distribution of the copolymer. epstem.netresearchgate.net MALDI-TOF MS is also used to characterize other polymers, such as semitelechelic poly[N-(2-hydroxypropyl)methacrylamide], demonstrating its broad applicability in polymer science. nih.govacs.org

Table 2: MALDI-MS Data for a Copolymer Containing 2-Hydroxypropyl propionate (HPP)

| Copolymer | Technique | Key Finding | Reference |

| P(HPP-EG-HPP) | MALDI-TOF MS | The mass difference between consecutive signals is ~m/z 130, corresponding to the HPP repeating unit. | epstem.netresearchgate.net |

| P(HPP-EG-HPP) | MALDI-TOF MS | Confirmed the targeted chemical structure with high mass accuracy. | epstem.netresearchgate.net |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For 2-Hydroxypropyl propionate (C₆H₁₂O₃), the computed exact mass is 132.078644241 Da. nih.gov HRMS can experimentally verify this precise mass, providing unambiguous identification of the compound. The technique is a powerful tool for the identification of unknown compounds and for confirming the structure of synthesized molecules. While HRMS alone cannot distinguish between isomers, its ability to provide an exact mass is a critical component of modern analytical chemistry. bioanalysis-zone.com In the context of complex mixtures, such as those found in food contact materials, HRMS coupled with chromatographic separation is used for the screening and identification of a wide range of compounds. dtu.dk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research Contexts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a cornerstone for the quantitative analysis of chemical compounds in complex mixtures, a common requirement in research contexts such as pharmacokinetic and drug metabolism studies. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. science.gov It is particularly essential for the quantitation of drugs and their metabolites in biological matrices. nih.gov

The general workflow involves an initial extraction of the analyte from the biological matrix, such as plasma, often through protein precipitation. nih.govresearchgate.net The extract is then injected into an LC system where the compound of interest, such as 2-Hydroxypropyl propionate, is separated from other components on a chromatographic column. nih.gov Following separation, the analyte enters the mass spectrometer. In the tandem mass spectrometer, a specific parent ion corresponding to the analyte is selected, fragmented, and a specific fragment ion is monitored for quantification, a highly selective process known as multiple reaction monitoring (MRM). nih.govresearchgate.net

This methodology ensures high selectivity, sensitivity, and accuracy for quantification. researchgate.net While specific studies detailing the LC-MS/MS quantification of 2-Hydroxypropyl propionate are not prevalent in the reviewed literature, the technique has been successfully validated and applied to quantify structurally related macromolecular adjuvants like hydroxypropyl-β-cyclodextrin in rat plasma. nih.govresearchgate.net The established principles confirm that LC-MS/MS would be the method of choice for determining the concentration of 2-Hydroxypropyl propionate in biological fluids to support metabolism and pharmacokinetic research. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present within a molecule. azooptics.com The FTIR spectrum provides a unique chemical fingerprint by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. azooptics.com

In the analysis of copolymers that include 2-hydroxypropyl propionate units, FTIR spectroscopy has been used to confirm the successful incorporation of the monomer into the polymer structure. epstem.netresearchgate.net The spectra of these copolymers exhibit characteristic absorption bands that can be assigned to the specific functional groups within the 2-hydroxypropyl propionate moiety. epstem.net A prominent band for the ester carbonyl (C=O) group is observed, which is a key feature of the propionate structure. epstem.net Additionally, the hydroxyl (-OH) group gives rise to its own characteristic band. epstem.net

Key research findings from the FTIR analysis of a P(HPP-EG-HPP) copolymer, which contains 2-hydroxypropyl propionate (HPP) units, are summarized below. epstem.net

| Functional Group | Bond | Vibration Type | Wavenumber (cm⁻¹) | Source |

| Hydroxyl | O-H | Stretching | ~3472 | epstem.net |

| Ester Carbonyl | C=O | Stretching | ~1728 | epstem.net |

These specific absorption bands provide indisputable evidence of the presence of these functional groups, confirming the chemical structure of the material being analyzed. epstem.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that, like FTIR, provides a detailed "molecular fingerprint" characteristic of a specific compound. americanpharmaceuticalreview.commdpi.com The technique is based on the inelastic scattering of monochromatic light, where the shifts in energy of the scattered photons correspond to the vibrational modes of the molecule. mdpi.com This results in a unique spectrum of peak positions and intensities for each compound, making it a powerful tool for chemical identification and structural analysis. mdpi.comresearchgate.net

While specific Raman spectra for 2-hydroxypropyl propionate were not detailed in the available research, the principles of the technique allow for a prediction of its characteristic features based on its molecular structure. The Raman spectrum would be expected to show distinct peaks corresponding to the various bond vibrations within the molecule. Key expected vibrations include:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl and propionate chains.

C=O Stretching: A strong band from the carbonyl group in the ester linkage.

Raman spectroscopy is particularly sensitive to non-polar bonds, making it complementary to FTIR. Its ability to provide sharp, well-resolved peaks makes it highly effective for identifying compounds and analyzing molecular structures. americanpharmaceuticalreview.com

Thermal Analysis for Polymer Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is fundamental for determining the thermal stability and decomposition profile of materials, particularly polymers. torontech.comperkinelmer.com The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different components of the material volatilize or decompose. torontech.com

In the context of polymers related to 2-hydroxypropyl propionate, research has been conducted on poly(2-hydroxypropyl acrylate), a structurally analogous polymer. tandfonline.com TGA was used to assess the thermal stability of this homopolymer and its graft copolymers. The analysis determines the decomposition temperature (Td), which indicates the onset of significant thermal degradation. tandfonline.com

| Polymer | Decomposition Temperature (Td) | Source |

| Poly(2-hydroxypropyl acrylate) Homopolymer | 388 °C | tandfonline.com |

This data indicates that the polymer backbone is stable up to this temperature, an important characteristic for material processing and application. tandfonline.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. torontech.comeag.com DSC measures the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program. tainstruments.comunesp.br This allows for the detection of transitions such as the glass transition (Tg), melting (Tm), and crystallization. torontech.com

The glass transition is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat capacity on the DSC thermogram. tainstruments.com

Research on poly(2-hydroxypropyl acrylate), a polymer structurally similar to polymerized 2-hydroxypropyl propionate, has utilized DSC to determine its thermal properties. The glass transition temperature of the homopolymer was identified, and the study also showed how this Tg could be modified by creating graft copolymers with other polymer segments. tandfonline.com

| Polymer | Glass Transition Temperature (Tg) | Source |

| Poly(2-hydroxypropyl acrylate) Homopolymer | 16.57 °C | tandfonline.com |

| Poly(2HPA-g-EG) Graft Copolymer | -12.72 °C | tandfonline.com |

| Poly(2HPA-g-mBA) Graft Copolymer** | 2.91 °C | tandfonline.com |

| Poly(2HPA-g-3HP) Graft Copolymer*** | -3.17 °C | tandfonline.com |

| Grafted with poly(ethylene glycol) | ||

| **Grafted with poly(α-methyl-β-alanine) | ||

| ***Grafted with poly(3-hydroxypropionate) |

The determination of Tg is crucial as it defines the upper use temperature for a rigid polymer and provides insight into its molecular mobility and mechanical properties. eag.com

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration and conformational features of chiral molecules.

The 2-Hydroxypropyl propionate molecule possesses a chiral center at the C2 carbon of the propyl group, and therefore exists as two enantiomers: (R)-2-Hydroxypropyl propionate and (S)-2-Hydroxypropyl propionate. Consequently, it is an ideal candidate for chiroptical analysis. However, a dedicated study on the chiroptical properties of 2-Hydroxypropyl propionate enantiomers is not available in the current body of scientific literature.

For context, chiroptical spectroscopy has been extensively applied to similar small chiral molecules. For example, detailed gas-phase ECD and anisotropy spectra have been reported for propylene oxide, the first chiral molecule detected in the interstellar medium. researchgate.net These studies are crucial for understanding fundamental stereochemical properties and potential photochemical pathways. researchgate.net Should the enantiomers of 2-Hydroxypropyl propionate be isolated, chiroptical techniques would be invaluable for their stereochemical characterization.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a solid sample. It provides valuable information about the sample's topography, morphology (shape and size of particles or features), and composition. SEM is not applied to simple liquids like 2-Hydroxypropyl propionate itself, but it is a critical tool for analyzing the morphology of solid materials or polymers derived from it.

While direct SEM studies of materials made exclusively from 2-Hydroxypropyl propionate are not found in the surveyed literature, research has been conducted on copolymers that incorporate this structural unit. For instance, novel ABA-type amphiphilic block copolymers, such as Poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate), have been synthesized. epstem.net Although the focus of this work was on synthesis and characterization by other means, the resulting polymeric materials, if processed into a solid form (e.g., films, micelles, or nanoparticles), would be suitable for SEM analysis to study their self-assembled morphologies.

To illustrate the utility of SEM in this context, we can look at studies on structurally related polymers. For example, in the synthesis of poly(2-hydroxypropyl methacrylate)-silica nanocomposite particles, SEM was used to observe their spherical morphology and surface texture. This demonstrates how SEM would be employed to visualize the size, shape, and surface features of materials synthesized using 2-Hydroxypropyl propionate as a monomer or precursor.

Table 1: Summary of Analytical Characterization for 2-Hydroxypropyl propionate

| Technique | Section | Applicability to 2-Hydroxypropyl propionate | Status of Research Findings |

|---|---|---|---|

| X-ray Diffraction (XRD) | 3.5.1 | Applicable to the solid (frozen) state. | No crystal structure data is currently published for this compound. |

| Hirshfeld Surface Analysis | 3.5.2 | Applicable, but requires crystal structure data. | Not performed due to the absence of crystallographic data. |

| Chiroptical Spectroscopy | 3.6 | Applicable, as the molecule is chiral. | No specific chiroptical studies are currently published for its enantiomers. |

| Scanning Electron Microscopy (SEM) | 3.7 | Applicable to solid materials/polymers derived from it. | No direct studies on materials made from 2-Hydroxypropyl propionate. Copolymers have been synthesized, and related polymers have been analyzed with SEM. |

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. siftdesk.orgresearchgate.net It is a widely used approach due to its favorable balance of accuracy and computational cost, making it suitable for calculating properties of molecules like 2-Hydroxypropyl propionate. researchgate.net DFT calculations can determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties that govern reactivity. researchgate.netsciencepg.com

The electronic structure determines the molecule's reactivity. Key parameters derived from DFT, such as the distribution of electron density and the energies of molecular orbitals, help in understanding how the molecule will interact with other chemical species. siftdesk.org For instance, a study on testosterone (B1683101) propionate used the B3LYP/6-311++G(d,p) level of theory to predict its structure and spectroscopic properties, demonstrating the applicability of DFT to propionate-containing molecules. researchgate.net Similar calculations for 2-Hydroxypropyl propionate would provide valuable data on its fundamental chemical nature.

Below is an illustrative table of geometric and electronic parameters that could be obtained for 2-Hydroxypropyl propionate using DFT calculations.

Table 1: Illustrative DFT-Calculated Properties for 2-Hydroxypropyl propionate

| Parameter | Illustrative Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O-C Bond Angle | ~115° | Defines the geometry of the ester linkage. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Total Energy | -498 Hartree | Represents the total electronic energy at the optimized geometry, used for comparing relative stabilities of isomers. |

Conformational Analysis and Stability

Computational studies on related esters, such as ethyl propionate and propyl acetate (B1210297), reveal that multiple conformers coexist at room temperature. researchgate.netacs.org These studies typically identify several low-energy conformations, often designated by the arrangement around the ester bonds (e.g., Trans-Trans, Trans-Gauche). For ethyl propionate, the molecule can exist in various rotameric forms, and the energy differences between them can be substantial. acs.org The analysis involves mapping the potential energy surface by systematically changing key dihedral angles to locate energy minima, which correspond to stable conformers. The steric bulk of substituents plays a significant role; larger groups like ethyl or propyl are more destabilizing than methyl groups in certain arrangements. libretexts.org

For 2-Hydroxypropyl propionate, the key rotatable bonds would be C-C bonds in the propionate and hydroxypropyl moieties, and the C-O ester bond. The presence of the hydroxyl group can lead to intramolecular hydrogen bonding, which may stabilize specific conformations.

Table 2: Illustrative Conformational Analysis of 2-Hydroxypropyl propionate

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Features |

|---|---|---|---|

| Global Minimum | O=C-O-C: ~180° (trans) | 0.0 | Most stable conformer, likely with an extended chain to minimize steric hindrance. |

| Gauche Conformer 1 | O=C-O-C: ~60° (gauche) | 0.8 - 1.5 | Slightly higher in energy due to steric interactions. |

| H-Bonded Conformer | Variable | Potentially a low-energy state | Stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. |

Frontier Molecular Orbital Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy, symmetry, and shape of these orbitals are crucial for determining reaction pathways. wikipedia.org The HOMO-LUMO energy gap is a particularly important descriptor; a small gap generally indicates high chemical reactivity, while a large gap suggests high kinetic stability. siftdesk.org

FMO analysis can be applied to understand the reactivity of 2-Hydroxypropyl propionate. For example, the HOMO would likely be localized on the non-bonding oxygen atoms of the ester and hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack. This type of analysis has been used to assess the reactivity of various ester-containing compounds. nih.govmaterialsciencejournal.org

Table 3: Illustrative FMO Analysis for 2-Hydroxypropyl propionate

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 11.7 eV | A large gap suggests high kinetic stability and low reactivity. |

Molecular Modeling and Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics and intermolecular interactions of systems, from small molecules to large polymers and complexes.

Simulation of Inclusion Complexes (e.g., with Cyclodextrins)

While 2-Hydroxypropyl propionate itself is not typically studied for inclusion complex formation, the 2-hydroxypropyl functional group is a key component of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a widely used excipient for enhancing the solubility of poorly water-soluble drugs. MD simulations have been extensively used to study the structure of HP-β-CD and its inclusion complexes. mdpi.comchemrxiv.org

These simulations show that the 2-hydroxypropyl groups significantly influence the structure and guest-hosting ability of the cyclodextrin (B1172386). mdpi.com The substitution of these groups on the cyclodextrin rims increases the size of the hydrophobic cavity and can also occasionally block the cavity, hindering drug inclusion. mdpi.com Replica exchange molecular dynamics simulations revealed that the radius of gyration of HP-β-CD tends to increase as more hydroxypropyl groups are added, indicating a more open structure. mdpi.com The number and position of these substituents are critical, with simulations suggesting that HP-β-CDs with three or four hydroxypropyl groups on one side are the most suitable for encapsulating guest molecules. mdpi.com

Polymer Chain Dynamics and Interactions

The 2-hydroxypropyl group is a constituent of several important polymers, including hydroxypropyl cellulose (HPC), poly(N-(2-hydroxypropyl)methacrylamide) (HPMA), and poly(2-hydroxypropyl acrylate) (PHPA). nih.govrsc.orgresearchgate.net MD simulations are crucial for understanding the structure-property relationships in these polymer systems.

All-atom MD simulations of HPMA polymers have been used to investigate their size, shape, and density distribution in various solvents. rsc.org Such studies help in understanding the polymer's solution structure and can be benchmarked against experimental data. rsc.org For HPC, MD simulations have been combined with quantum-chemical calculations to investigate its interactions with drugs, showing that hydrogen bonding and dispersive interactions are highly dependent on the presence of water. nih.govacs.org It is proposed that HPC chains aggregate to create complex molecular environments that can host drug molecules. nih.govacs.org

Simulations of copolymers containing 2-hydroxypropyl acrylate, such as P(AA-co-HPA), have been performed to understand their interaction with crystal surfaces, for applications like scale inhibition. sioc-journal.cnworldscientific.com These studies found that the binding energy is primarily driven by electrostatic interactions and that the polymer chains deform upon binding. sioc-journal.cnworldscientific.com The dynamics of the polymer side chains are also important; for instance, in poly(vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate), the restricted local dynamics of the side chains give rise to specific relaxation processes observed in dielectric spectroscopy. researchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Design of Amphiphilic Block Copolymers

Amphiphilic block copolymers contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments. This dual nature drives their self-assembly into organized nanostructures in solution, making them valuable for various applications. mdpi.comnih.gov Polymers incorporating 2-hydroxypropyl propionate (B1217596) units can be designed as amphiphilic block copolymers, where their inherent properties contribute to the formation of functional supramolecular structures.

One notable example is the synthesis of ABA-type triblock copolymers, where 'A' represents the hydrophobic block derived from a monomer like 2-hydroxypropyl acrylate (B77674) (HPA), and 'B' is a hydrophilic block, such as poly(ethylene glycol) (PEG). dergipark.org.tr The synthesis can be achieved through methods like hydrogen-transfer polymerization (HTP), using a macroinitiator like sodium PEG-dialkoxide. dergipark.org.tr This process allows for the creation of well-defined block copolymers, such as Poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate), with high yields. dergipark.org.tr

Table 1: Synthesis Parameters for P(HPP-EG-HPP) Amphiphilic Block Copolymer Data derived from research on hydrogen-transfer polymerization of 2-hydroxypropyl acrylate (HPA) initiated by a PEG macroinitiator. dergipark.org.tr

| Parameter | Value/Condition |

|---|---|

| Polymer Type | ABA-type Triblock Copolymer |

| Monomer (A Block) | 2-Hydroxypropyl acrylate (HPA) |

| Macroinitiator (B Block) | Sodium PEG-1450 dialkoxide |

| Polymerization Method | Hydrogen-Transfer Polymerization (HTP) |

| Resulting Polymer | P(HPP-EG-HPP) |

The amphiphilic nature of block copolymers containing 2-hydroxypropyl propionate segments enables them to spontaneously self-assemble in selective solvents. mdpi.com When placed in an aqueous environment, these copolymers arrange themselves to minimize the unfavorable interactions between the hydrophobic blocks and water. This process typically results in the formation of core-shell micellar structures, where the hydrophobic segments form the core and the hydrophilic segments form the outer corona, which interfaces with the water. mdpi.com

The self-assembly is a concentration-dependent phenomenon. Below a specific concentration, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), the polymer chains exist as individual unimers. nih.gov Above this threshold, they aggregate into ordered structures. nih.gov The specific morphology of these aggregates—be they spherical micelles, cylindrical or worm-like structures, or vesicles—is influenced by factors such as the relative lengths of the hydrophilic and hydrophobic blocks, the polymer concentration, and the solvent composition. mdpi.comresearchgate.net For instance, studies on similar amphiphilic block copolymers have demonstrated the formation of high-aggregation-number, compact spherical micelles in aqueous solutions. mdpi.com

The nanoscale structures formed by the self-assembly of these block copolymers are investigated using advanced imaging and scattering techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for the direct visualization of the assembled morphologies, providing insights into their shape, size, and surface features. nih.gov Research on hybrid block copolymers composed of poly[N-(2-hydroxypropyl)methacrylamide] (a structurally related polymer) and peptides has used TEM and AFM to confirm the self-assembly into fibril structures. nih.gov

The evolution of these morphologies can also be studied. For example, processes like polymerization-induced self-assembly (PISA) can lead to a progression of structures, starting from spherical nanoparticles to worm-like assemblies and eventually vesicles as the degree of polymerization increases. researchgate.net Characterization by techniques such as TEM is crucial to confirm the morphology of the self-assembled nanostructures. nih.gov

Development of Stimulus-Responsive Polymeric Systems

Stimulus-responsive, or "smart," polymers can undergo significant, reversible changes in their physical properties in response to small changes in their external environment. mdpi.com These triggers can include temperature, pH, light, or electric fields. mdpi.comrsc.org Poly(2-hydroxypropyl acrylate) (P(HPA)), the polymer derived from the related monomer 2-hydroxypropyl acrylate, is a well-documented thermo-responsive polymer. tandfonline.comresearchgate.net This property allows for the development of smart materials that can be tailored for specific applications.

Polymers based on 2-hydroxypropyl acrylate exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. tandfonline.comresearchgate.net Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the polymer's hydroxyl and ester groups and water molecules. As the temperature is raised above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. This entropy-driven process leads to the collapse of the polymer chains and phase separation from the solution, causing the solution to become cloudy. researchgate.net

Table 2: Tunability of Lower Critical Solution Temperature (LCST) in P(HPA)-Based Copolymers Data compiled from studies on statistical copolymers of 2-hydroxypropyl acrylate (HPA) with various acrylamide (B121943) derivatives. researchgate.net

| Comonomer | Molar % of Comonomer | Resulting LCST (°C) |

|---|---|---|

| N-isobutoxymethyl acrylamide | 10% | 7.5 |

| N-(3-methoxypropyl)acrylamide | 10% | 10.2 |

| Methacrylamide | 20% | 28.4 |

| Acrylamide | 20% | 39.1 |

| N-(2-hydroxyethyl)acrylamide | 20% | 48.2 |

While P(HPA) itself is not pH-responsive, it can be incorporated into polymeric systems that are sensitive to pH changes. This is achieved by copolymerizing a monomer like 2-hydroxypropyl acrylate with other monomers that contain ionizable acidic or basic groups. mdpi.commdpi.com

Polymers with acidic pendant groups, such as poly(acrylic acid) (PAA), are polyanions. mdpi.com At high pH, the acidic groups deprotonate, leading to electrostatic repulsion between the chains and causing the polymer to swell. mdpi.com Conversely, polymers with basic pendant groups, like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are polycations. mdpi.com In acidic environments, these groups become protonated, again causing swelling due to charge repulsion. nih.gov

By creating block or graft copolymers that combine the thermo-responsive P(HPA) segments with pH-responsive segments (like PAA or PDMAEMA), dual-responsive materials can be engineered. mdpi.comresearchgate.net These materials would exhibit both an LCST behavior and a pH-triggered conformational change, allowing for more complex and controlled responses to multiple environmental stimuli. mdpi.com

Role as Monomers in Graft and Block Copolymer Synthesis

Monomers like 2-hydroxypropyl acrylate are versatile building blocks for creating complex polymer architectures such as graft and block copolymers. dergipark.org.trtandfonline.com Modern controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed for this purpose as they allow for precise control over molecular weight and produce polymers with a narrow molecular weight distribution. tandfonline.comresearchgate.net

In block copolymer synthesis , a monomer like HPA can be polymerized sequentially with other monomers. For instance, a diblock copolymer can be synthesized by first creating a macro-chain transfer agent (macro-CTA) from one monomer, and then using that to initiate the polymerization of the second monomer (e.g., HPA). researchgate.net ABA triblock copolymers have also been synthesized using a poly(ethylene glycol)-based macroinitiator to grow poly(2-hydroxypropyl propionate) blocks from both ends via hydrogen-transfer polymerization. dergipark.org.tr

In graft copolymer synthesis , one common strategy is the "grafting through" method. tandfonline.com This involves the copolymerization of a primary monomer, such as 2-hydroxypropyl acrylate, with a macromonomer (a polymer chain with a polymerizable end-group). This approach has been successfully used to create graft copolymers with a P(HPA) backbone and side chains of other polymers like poly(ethylene glycol). tandfonline.com The "grafting from" approach is another method where initiating sites are created along a polymer backbone, from which the side chains are then grown. nih.govfrontiersin.org These synthesis strategies are fundamental to creating tailored polymers where the properties of different polymer segments are combined to achieve desired functionalities. tandfonline.comfrontiersin.org

Functionalization of Polysaccharides and Biopolymers

Polysaccharides and other biopolymers offer a renewable and biodegradable platform for material development. However, their native properties often require modification to meet the demands of specific applications. The introduction of 2-hydroxypropyl groups, which can subsequently be modified, is a key strategy for the functionalization of these biopolymers.

Cellulose (B213188) and dextran (B179266), two abundant polysaccharides, can be chemically modified to produce 2-hydroxypropyl ethers, such as hydroxypropyl cellulose (HPC) and hydroxypropyl dextran (HPD). nih.govnih.gov These materials are valued for their biocompatibility and are used in various applications. A significant advancement in their functionalization involves the selective oxidation of the terminal, secondary alcohol on the 2-hydroxypropyl side chains. nih.govnih.gov

This oxidation, often carried out with reagents like sodium hypochlorite (B82951), converts the hydroxyl group into a ketone group. nih.govnih.gov This process is highly chemo- and regioselective, meaning it specifically targets the intended alcohol group without significantly altering the main polysaccharide backbone. nih.gov The introduction of these versatile ketone groups transforms the polysaccharide into a reactive polymer platform. These ketone-functionalized biopolymers can then readily react with primary amines to form Schiff bases (imines), enabling the covalent cross-linking of the polymer chains or the attachment of other functional molecules. nih.govnih.gov This strategy provides a simple and efficient pathway to create advanced biomaterials like hydrogels with self-healing properties or other proactive polymers. nih.gov

Starch, another key biopolymer, is widely used in various industries. However, native starch often has limitations such as poor solubility and a tendency to retrograde (recrystallize upon cooling), which can lead to undesirable changes in texture and stability. Chemical modification through hydroxypropylation—the introduction of 2-hydroxypropyl ether groups—is a common method to overcome these limitations and enhance the functional properties of starch.

The introduction of hydroxypropyl groups disrupts the internal hydrogen bonding between starch chains, which has a profound impact on its physicochemical properties. This modification generally leads to a decrease in gelatinization temperature and enthalpy, meaning less energy is required to cook the starch. Furthermore, it significantly increases water solubility, paste clarity, and gel stability during cold and frozen storage by reducing syneresis (the expulsion of water from the gel). The steric hindrance provided by the bulky hydroxypropyl groups prevents the starch chains from re-associating, thereby inhibiting retrogradation. These enhanced properties make hydroxypropylated starches highly valuable in the food industry as thickeners and stabilizers in products requiring freeze-thaw stability and improved texture.

| Property | Impact of Hydroxypropylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Gelatinization Temperature | Decreased | Weakening of internal hydrogen bonds within the starch granule. | |

| Water Solubility | Increased | Introduction of hydrophilic hydroxypropyl groups enhances interaction with water molecules. | |

| Gel Stability / Syneresis | Increased Stability / Decreased Syneresis | Steric hindrance from hydroxypropyl groups prevents re-association of starch chains (retrogradation). | |

| Paste Clarity | Increased | Disruption of granular structure allows for better light transmission. | |

| Swelling Power | Generally Increased | Easier water penetration into the granule due to weakened internal structure. |

Applications as Chemical Intermediates in Fine Chemical Synthesis

Beyond its role in polymers, 2-hydroxypropyl propionate serves as a valuable chemical intermediate in fine chemical synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an ester linkage, allows it to be a versatile building block for creating more complex molecules.

The secondary hydroxyl group can undergo a variety of chemical transformations. It can be:

Esterified with other carboxylic acids to produce diesters.

Etherified to form ether derivatives.

Oxidized to a ketone, introducing a new functional group.

Simultaneously, the propionate ester group can be:

Hydrolyzed back to a carboxylic acid and propylene (B89431) glycol.

Transesterified by reacting with another alcohol to produce a different propionate ester. This is a common strategy for synthesizing a range of propionate esters from a single precursor.